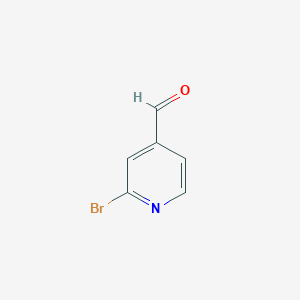

2-Bromopyridine-4-carboxaldéhyde

Vue d'ensemble

Description

2-Bromopyridine-4-carboxaldehyde, also known as 2-bromo-4-formylpyridine, is an important chemical compound used in a variety of applications, including synthesis, scientific research, and lab experiments. It is a colorless, crystalline solid with a molecular weight of 163.02 g/mol and a melting point of 115-117°C. The compound is composed of pyridine, a nitrogen-containing, aromatic organic compound, and bromine, a halogen element. Its molecular formula is C6H4BrNO.

Applications De Recherche Scientifique

Bloc de construction en chimie supramoléculaire

Le 2-Bromopyridine-4-carboxaldéhyde est utilisé comme bloc de construction en chimie supramoléculaire . La chimie supramoléculaire est une branche de la chimie qui se concentre sur les systèmes chimiques composés d'un nombre discret de sous-unités ou de composants moléculaires assemblés.

Ligand pour les catalyseurs aux métaux de transition

Ce composé sert également de ligand pour les catalyseurs aux métaux de transition . Les ligands sont des ions ou des molécules qui se lient à un atome métallique central pour former un complexe de coordination. Dans ce cas, le this compound peut se lier aux métaux de transition pour former des catalyseurs qui peuvent accélérer les réactions chimiques.

Composant dans les complexes luminescents

Une autre application du this compound est la création de complexes luminescents . Ce sont des composés qui émettent de la lumière lorsqu'ils sont excités par une source externe, comme la lumière ultraviolette.

Précurseur pour les molécules biologiquement actives

La bipyridine et les composés apparentés, qui peuvent être synthétisés à partir du this compound, sont des matières premières ou des précurseurs pour une variété de substances précieuses telles que les molécules biologiquement actives .

Ligand en catalyse par les métaux de transition

Les bipyridines et leurs dérivés sont largement utilisés comme ligands en catalyse par les métaux de transition . Cela implique l'utilisation d'un métal de transition pour catalyser une réaction, la bipyridine agissant comme un ligand pour aider à stabiliser le métal et faciliter la réaction.

Composant dans les photosensibilisateurs

Ces composés sont également utilisés dans les photosensibilisateurs . Les photosensibilisateurs sont des matériaux qui produisent des changements chimiques sous l'influence de la lumière. Ils sont utilisés dans une variété d'applications, notamment les cellules solaires et la photothérapie dynamique pour le traitement du cancer.

Composant dans les viologènes

Les viologènes sont une famille de composés connus pour leurs couleurs vives et leur capacité à subir des réactions redox. Les bipyridines et leurs dérivés, qui peuvent être synthétisés à partir du this compound, sont utilisés dans les viologènes .

Bloc de construction dans les structures supramoléculaires

Enfin, ces composés sont utilisés comme composants fondamentaux dans diverses structures supramoléculaires . Ces structures impliquent l'organisation de plusieurs molécules en un système où elles interagissent par liaison non covalente.

Safety and Hazards

2-Bromopyridine-4-carboxaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this chemical .

Orientations Futures

2-Bromopyridine-4-carboxaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . Its structure and vibrational spectra have been investigated, and it has potential applications in the development of new materials and chemical reactions .

Mécanisme D'action

Biochemical Pathways

It’s worth noting that pyridinecarboxaldehydes, a group to which this compound belongs, have been studied for their structural, energetic, and vibrational properties .

Pharmacokinetics

Some physicochemical properties such as high gi absorption and bbb permeability have been reported .

Result of Action

It’s worth noting that the compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .

Analyse Biochimique

Biochemical Properties

It is known to be used as an intermediate in organic synthesis

Cellular Effects

As an intermediate in the synthesis of Lafutidine, it may indirectly influence cell function through its role in the production of this drug . Lafutidine is known to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be used as an intermediate in the synthesis of Lafutidine , which exerts its effects at the molecular level through interactions with the histamine H2 receptor .

Propriétés

IUPAC Name |

2-bromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWLIQFKXMWEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376642 | |

| Record name | 2-Bromopyridine-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118289-17-1 | |

| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyridine-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

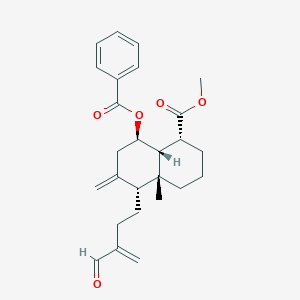

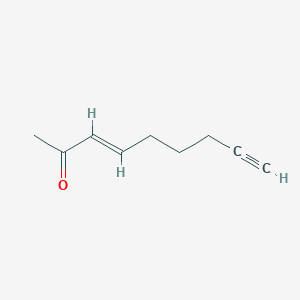

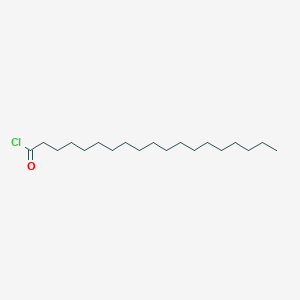

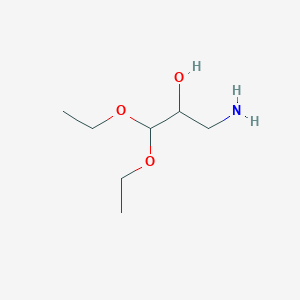

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

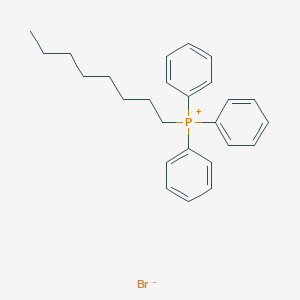

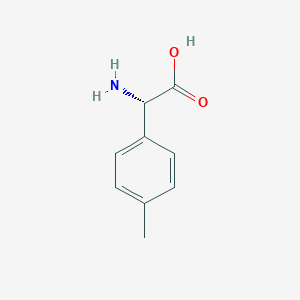

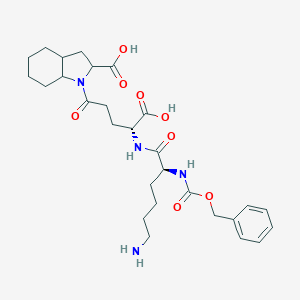

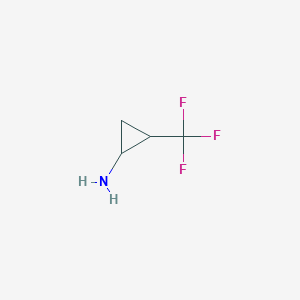

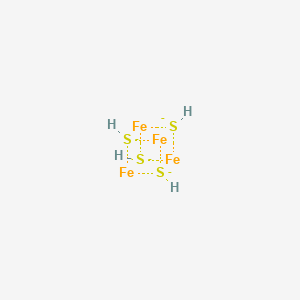

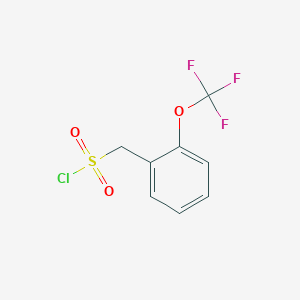

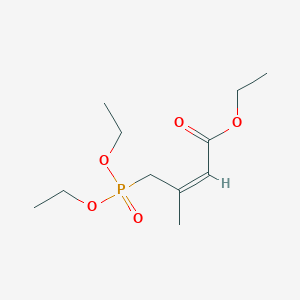

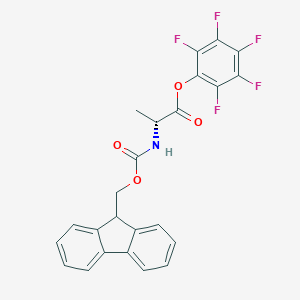

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)